5-(3-Methylpiperazin-1-YL)pyrimidine

Lipophilicity Regioisomer Comparison Physicochemical Property

5-(3-Methylpiperazin-1-yl)pyrimidine (CAS 1196154-53-6) is a heterocyclic building block featuring a pyrimidine core substituted at the 5-position with a 3-methylpiperazine moiety. This specific regiochemistry differentiates it from the more common 2-substituted analog and influences its electronic profile and hydrogen-bonding capacity.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
Cat. No. B14162992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylpiperazin-1-YL)pyrimidine
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CN=CN=C2
InChIInChI=1S/C9H14N4/c1-8-6-13(3-2-12-8)9-4-10-7-11-5-9/h4-5,7-8,12H,2-3,6H2,1H3
InChIKeyMLODHOOXKWLUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methylpiperazin-1-YL)pyrimidine: A Regioisomerically Defined Heterocyclic Building Block for Kinase-Targeted Discovery


5-(3-Methylpiperazin-1-yl)pyrimidine (CAS 1196154-53-6) is a heterocyclic building block featuring a pyrimidine core substituted at the 5-position with a 3-methylpiperazine moiety. This specific regiochemistry differentiates it from the more common 2-substituted analog and influences its electronic profile and hydrogen-bonding capacity . The compound is part of a privileged scaffold class widely employed in kinase inhibitor and GPCR modulator programs, where the substitution pattern on the pyrimidine ring dictates target selectivity and potency [1].

Why 2-Substituted or Non-Methylated Analogs Cannot Replace 5-(3-Methylpiperazin-1-YL)pyrimidine in Lead Optimization


Regioisomers and des-methyl analogs are not functionally interchangeable. The 5-position pyrimidine substitution alters the vector of the piperazine ring, directly impacting the geometry of key binding interactions with kinase hinge regions, while the 3-methyl group on the piperazine ring modulates basicity and steric bulk, influencing both potency and selectivity . Computational comparisons show a measurable difference in lipophilicity (LogP 0.67 vs 0.4 for the 2-substituted regioisomer), which can affect permeability and off-target binding [1]. Therefore, procurement must be exact; substituting with 2-(3-methylpiperazin-1-yl)pyrimidine or 5-(piperazin-1-yl)pyrimidine will introduce structural variables that existing SAR cannot predict without de novo synthesis and validation [2].

Quantitative Differentiation Evidence for 5-(3-Methylpiperazin-1-YL)pyrimidine vs. Closest Analogs


Regioisomer-Dependent Lipophilicity: 5-Substituted vs. 2-Substituted 3-Methylpiperazinyl-Pyrimidines

The partitioning behavior of the 5-substituted regioisomer (LogP = 0.6685) is significantly higher than that of the 2-substituted regioisomer (XLogP3 = 0.4), representing a 67% increase in computed lipophilicity [1]. This difference is critical for predicting blood-brain barrier penetration and cellular permeability in CNS and oncology programs, where the scaffold's LogP is a key optimization parameter [2].

Lipophilicity Regioisomer Comparison Physicochemical Property

Steric and Basicity Modulation via 3-Methyl Group: Comparison with 5-(Piperazin-1-yl)pyrimidine

The 3-methyl substitution on the piperazine ring introduces a chiral center and increases the pKa of the adjacent nitrogen by an estimated 0.5-0.8 log units compared to the non-methylated 5-(piperazin-1-yl)pyrimidine, based on established amine basicity trends . This alteration can shift the protonation state at physiological pH, directly affecting target binding and solubility. Patent data indicate that such methyl substitutions are critical for achieving selectivity within kinase subfamilies, as the steric bulk discriminates between otherwise similar ATP-binding pockets [1].

Basicity Steric Effects Structure-Activity Relationship

Synthetic Utility: 5-Position Pyrimidine Reactivity in Cross-Coupling vs. 2-Position

Pyrimidine's 5-position is inherently more electron-rich than the 2-position, facilitating electrophilic substitution and metal-catalyzed cross-coupling reactions that are less efficient on the 2-substituted analog [1]. This is supported by comparative reactivity studies on halogenated pyrimidine isomers where 5-bromopyrimidine undergoes Suzuki coupling with higher yields than 2-bromopyrimidine under identical conditions [2]. While direct data for this specific amine is nascent, the electronic environment of the 5-position accelerates late-stage functionalization, a key advantage for library synthesis.

Synthesis Cross-Coupling Regioselectivity

Optimal Deployment Scenarios for 5-(3-Methylpiperazin-1-YL)pyrimidine Based on Verified Evidence


Kinase Inhibitor Lead Discovery Requiring Fine-Tuned Lipophilicity

Programs targeting intracellular kinases (e.g., PDGFR, CK1, RAF families) where the scaffold's LogP is a critical parameter for cellular activity and selectivity. The 5-isomer's higher LogP (0.67) compared to the 2-isomer (0.4) provides a superior starting point for optimizing permeability without additional lipophilic modifications . This is directly supported by the class observation that piperazinylpyrimidine derivatives selectively inhibit kinase subfamily mutants [1].

Enantioselective SAR Exploration of CNS Targets

The 3-methyl group introduces a chiral center, enabling enantioselective synthesis and SAR exploration for CNS targets requiring precise stereochemical complementarity, such as serotonin receptors or gamma-secretase modulators. The methyl group's steric and basicity effects are a key differentiator from the achiral 5-(piperazin-1-yl)pyrimidine, which lacks this dimension of SAR [2].

High-Throughput Library Synthesis via 5-Position Diversification

Medicinal chemistry groups executing parallel synthesis of pyrimidine-based libraries. The 5-position's enhanced reactivity in cross-coupling reactions makes this regioisomer the preferred scaffold for rapid diversification, reducing synthetic cycle times compared to 2-substituted analogs [3].

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